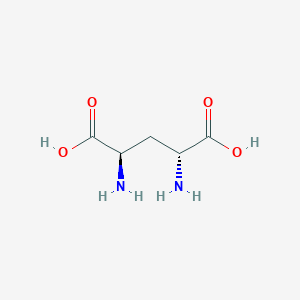

D-Glutamic acid, 4-amino-, (4R)-

Description

Contextualizing D-Amino Acid Research in Biochemistry and Molecular Biology

For decades, the central dogma of molecular biology held that life's proteins were exclusively constructed from L-amino acids. D-amino acids were largely considered anomalies, primarily found in the cell walls of bacteria. frontiersin.orgnih.gov However, research has progressively revealed that D-amino acids are not mere curiosities but play crucial and diverse roles across the biological spectrum. numberanalytics.comnih.gov

In bacteria, D-alanine and D-glutamic acid are fundamental components of the peptidoglycan layer, which provides structural integrity to the cell wall. frontiersin.orgnih.govfrontiersin.org The enzymes responsible for synthesizing and incorporating these D-amino acids are prime targets for antibiotics. frontiersin.org Beyond their structural roles in microbes, D-amino acids function as signaling molecules in complex organisms, including mammals. frontiersin.org A prominent example is D-serine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor in the brain, modulating neurotransmission and synaptic plasticity critical for learning and memory. nih.gov The discovery of such functions has spurred intense investigation into the metabolism and physiological roles of various D-amino acids, linking them to both health and disease states like neurological disorders. nih.govnih.gov This expanding field, supported by organizations like the D-Amino Acid Research Society, now encompasses chemistry, enzymology, pharmacology, and medicine, aiming to fully understand the impact of these chiral molecules. d-amino-acid.jp

Stereochemical Considerations and Their Importance in Biological Function

Stereochemistry—the three-dimensional arrangement of atoms within molecules—is a critical determinant of biological activity. csbsju.eduproprep.com Biological systems, particularly enzymes and receptors, are inherently chiral and can differentiate between stereoisomers (molecules with the same chemical formula but different spatial arrangements). csbsju.eduacs.org Amino acids (with the exception of achiral glycine) exist as L- and D-enantiomers, which are non-superimposable mirror images of each other. numberanalytics.comcsbsju.eduunacademy.com

The homochirality of L-amino acids in proteins is a fundamental characteristic of life, ensuring that proteins fold into specific, functional three-dimensional structures. proprep.comyoutube.com The distinct biological roles of L- and D-amino acids underscore the importance of stereospecificity. For instance, L-glutamic acid is a major excitatory neurotransmitter in the mammalian central nervous system, while its enantiomer, D-glutamic acid, is primarily known for its role in bacterial cell walls. frontiersin.orgnvlvet.com.ua The introduction of a substituent at a specific position, such as the 4-position of glutamic acid, creates an additional chiral center. The resulting diastereomers can exhibit vastly different pharmacological profiles, as their unique shapes dictate how they interact with the specific binding pockets of their biological targets. nih.gov This principle is fundamental to the design of highly selective drugs.

Overview of Current Research Trajectories for 4-Substituted Glutamic Acid Derivatives

Derivatives of glutamic acid with substitutions at the 4-position are a major focus of medicinal chemistry and pharmacology. mdpi.com These analogs serve as valuable molecular probes and potential therapeutic agents due to their ability to selectively interact with glutamate (B1630785) receptors and transporters. nih.govnih.gov Research in this area is driven by the need for compounds that can precisely modulate the glutamatergic system, which is implicated in numerous neurological and psychiatric conditions. nih.gov

One significant research direction is the development of selective ligands for various glutamate receptor subtypes, including NMDA, AMPA, kainate, and metabotropic glutamate (mGlu) receptors. nih.gov Studies have shown that even minor changes, such as the addition of a methyl group at the 4-position, can dramatically alter a compound's receptor binding profile. For example, (2S,4R)-4-methylglutamic acid is selective for kainate receptors, whereas the (2S,4S) isomer shows selectivity for mGlu receptors. nih.gov This demonstrates how stereochemistry at the C4 position is a key factor in determining biological activity.

Another active area of investigation is the synthesis of these complex molecules. The creation of 4-substituted glutamic acid analogs with defined stereochemistry often requires sophisticated, multi-step synthetic strategies. nih.govrsc.org Researchers are continually developing novel synthetic methodologies to access a wider array of these compounds for pharmacological testing. nih.govacs.org These efforts aim to produce innovative drugs by modifying the structure of glutamic acid to achieve desired biological effects, such as targeting cancer cell metabolism or modulating ion channels. mdpi.com

Interactive Data Table: Pharmacological Profiles of Selected 4-Substituted Glutamic Acid Analogs

The following table summarizes the receptor selectivity of different stereoisomers of 4-methylglutamic acid, illustrating the critical role of stereochemistry in biological function.

| Compound | Receptor Selectivity |

| (2S,4R)-4-Methylglutamic acid | Selective for Kainic Acid Receptors |

| (2S,4S)-4-Methylglutamic acid | Selective for mGlu Receptors (subtypes 1α and 2) |

| (S)-4-Methyleneglutamic acid | Non-selective; high affinity for AMPA, Kainic Acid, NMDA, and mGlu Receptors |

Table based on findings reported in Eur J Pharmacol. 1997 Sep 24;335(2-3):R1-3. nih.gov

Structure

3D Structure

Properties

CAS No. |

189938-24-7 |

|---|---|

Molecular Formula |

C5H10N2O4 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(2R,4R)-2,4-diaminopentanedioic acid |

InChI |

InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3-/m1/s1 |

InChI Key |

LOPLXECQBMXEBQ-PWNYCUMCSA-N |

Isomeric SMILES |

C([C@H](C(=O)O)N)[C@H](C(=O)O)N |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)N |

Origin of Product |

United States |

Chemical Synthesis and Stereoselective Methodologies for D Glutamic Acid, 4 Amino , 4r

Historical and Modern Approaches to Amino Acid Synthesis

The synthesis of amino acids has evolved significantly from early methods to sophisticated modern techniques. Historically, approaches suchas the Strecker synthesis, which involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, and the Gabriel synthesis, were foundational in producing racemic mixtures of amino acids. nih.gov Another classic method involves the amination of α-bromo carboxylic acids. rsc.org These early methods, while groundbreaking, typically yielded racemic products, requiring subsequent resolution to isolate individual enantiomers.

Modern amino acid synthesis has increasingly focused on stereoselectivity, aiming to produce a single desired stereoisomer directly. This has been driven by the development of asymmetric catalysis, the use of chiral auxiliaries, and enzymatic methods. rsc.orgrsc.org For substituted amino acids like 4-amino-D-glutamic acid, these advanced strategies are essential to control the stereochemistry at both the α-carbon (C2) and the substituted carbon (C4).

Enantioselective Synthesis Strategies for 4-Substituted D-Glutamic Acids

The creation of the two specific stereocenters in (4R)-4-amino-D-glutamic acid, (2R, 4R), necessitates highly controlled synthetic strategies. These methodologies are designed to selectively form the desired stereoisomer while minimizing the formation of others.

Chiral Pool-Based Syntheses from Precursors with Established Stereochemistry

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials. iris-biotech.de For the synthesis of D-glutamic acid derivatives, D-pyroglutamic acid, which is derivable from D-glutamic acid, serves as an excellent chiral precursor. rsc.orgnih.gov The inherent stereochemistry of the starting material is carried through the synthetic sequence, providing a reliable method for establishing the configuration at the α-carbon.

The synthesis of 4-substituted glutamic acid analogs often begins with such chiral lactams. For instance, L-pyroglutamic acid has been utilized to generate unsaturated bicyclic systems that can be further elaborated into protected glutamic acid derivatives suitable for peptide synthesis. rsc.org A similar strategy starting with D-pyroglutamic acid would be a logical approach to access the D-series of glutamic acid derivatives. The key challenge then becomes the stereoselective introduction of the amino group at the C4 position with the desired (R) configuration.

Asymmetric Catalysis in the Formation of the (4R)-Stereocenter

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of amino acids. nih.gov This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer.

In the context of synthesizing 4-substituted D-glutamic acids, asymmetric catalysis can be employed to establish the stereocenter at the C4 position. For example, the conjugate addition of a nitrogen-containing nucleophile to a suitably protected α,β-unsaturated D-glutamic acid derivative can be catalyzed by a chiral metal complex or an organocatalyst. The choice of catalyst and reaction conditions is critical to achieving high diastereoselectivity for the desired (4R) isomer. While specific examples for 4-amino-D-glutamic acid are not abundant in readily available literature, the synthesis of all four isomers of 3-(4-chlorophenyl)glutamic acid has been demonstrated using a diastereoselective addition of a chiral bis-lactim ether to a cinnamate (B1238496) derivative, highlighting the feasibility of such approaches. nih.gov

Chemoenzymatic Synthesis Routes for Stereoisomeric Control

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and highly stereoselective synthetic routes. rsc.org Enzymes can be used to resolve racemic mixtures or to catalyze key stereoselective transformations.

For the synthesis of D-amino acids, enzymatic methods have been developed to convert L-amino acids into their D-counterparts. rsc.org For instance, a cascade reaction involving an L-amino acid deaminase and a D-amino acid dehydrogenase can be used for the stereoinversion of L-glutamic acid to D-glutamic acid. rsc.org Following the establishment of the D-configuration at the α-carbon, a subsequent chemical or enzymatic step would be required to introduce the amino group at the C4 position with (R) stereochemistry. D-amino acid dehydrogenases with broad substrate specificity have been engineered, which could potentially be used for the reductive amination of a corresponding 2-keto acid precursor to yield the desired D-amino acid. nih.gov

Protecting Group Strategies in the Synthesis of D-Glutamic Acid, 4-Amino-, (4R)-

The presence of multiple reactive functional groups—two carboxylic acids and two amino groups—in 4-amino-D-glutamic acid necessitates a sophisticated protecting group strategy during its synthesis. creative-peptides.compeptide.com Protecting groups are temporary modifications that mask a reactive functional group, preventing it from interfering with reactions at other sites in the molecule. creative-peptides.com

For the amino groups, common protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). nih.gov The carboxyl groups are often protected as esters, such as methyl, ethyl, or benzyl (B1604629) esters. The choice of protecting groups is crucial and they must be "orthogonal," meaning that they can be selectively removed under different conditions without affecting each other. iris-biotech.de

In the synthesis of a 4-substituted glutamic acid analog, a typical strategy would involve the protection of the α-amino group and both carboxyl groups of a D-glutamic acid derivative. rsc.org This allows for the selective modification at the C4 position. After the introduction of the second amino group, it too must be protected, often with a group that is orthogonal to the α-amino protecting group, to allow for selective deprotection and further manipulation if needed, for example, in peptide synthesis.

Isolation and Purification Techniques for Stereoisomers

The synthesis of a specific stereoisomer like (4R)-4-amino-D-glutamic acid often results in a mixture of diastereomers. The separation of these stereoisomers is a critical final step to obtain the pure compound.

Common techniques for separating diastereomers include:

Crystallization: Diastereomers have different physical properties, including solubility, which can sometimes be exploited for separation by fractional crystallization.

Chromatography: This is the most widely used method for separating stereoisomers. nih.gov

Flash silica (B1680970) gel chromatography can be effective for separating diastereomers with different polarities. nih.gov

High-performance liquid chromatography (HPLC) using a chiral stationary phase (chiral HPLC) is a powerful technique for separating enantiomers and diastereomers with high resolution.

The synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate, a cyclic analog of 4-aminoglutamic acid, demonstrated that the diastereomers could be separated by chromatographic methods. nih.gov Similarly, the diastereomers of 3-(4-chlorophenyl)glutamic acid were successfully separated by flash silica gel chromatography. nih.gov The specific method for isolating (4R)-4-amino-D-glutamic acid would depend on the physical properties of the synthesized mixture of stereoisomers.

Below is a table summarizing the key synthetic strategies and their relevance to obtaining (4R)-4-amino-D-glutamic acid.

| Synthetic Strategy | Description | Relevance to (4R)-4-amino-D-glutamic acid |

| Chiral Pool Synthesis | Utilizes enantiomerically pure natural products as starting materials. | D-pyroglutamic acid can be used to establish the (2R) stereocenter. |

| Asymmetric Catalysis | Employs chiral catalysts to control the stereochemical outcome of a reaction. | Can be used to introduce the amino group at C4 with the desired (R) configuration. |

| Chemoenzymatic Synthesis | Combines enzymatic and chemical steps for high stereoselectivity. | Enzymes can be used for stereoinversion of L-glutamic acid to D-glutamic acid. |

| Protecting Group Strategy | Temporarily masks reactive functional groups to allow for selective reactions. | Essential to manage the four reactive groups (two amino, two carboxyl). |

| Isolation Techniques | Separates the desired stereoisomer from a mixture of other isomers. | Crucial for obtaining the pure (2R, 4R) isomer, often involving chromatography. |

Biosynthesis and Metabolic Pathways Involving D Glutamic Acid, 4 Amino , 4r

Pathways of D-Amino Acid Formation in Various Organisms

The synthesis of D-amino acids is a widespread phenomenon observed across different domains of life, from microbes to mammals. These pathways are crucial for various physiological functions, including cell wall construction in bacteria and neurotransmission in mammals.

Microbial Biosynthesis of D-Amino Acids

In the microbial world, D-amino acids are essential components, most notably in the peptidoglycan layer of bacterial cell walls, which provides structural integrity. The synthesis of D-amino acids in bacteria primarily occurs through two main enzymatic routes:

Racemization: This process involves the conversion of L-amino acids to their D-enantiomers by enzymes called racemases. For instance, glutamate (B1630785) racemase catalyzes the interconversion of L-glutamate to D-glutamate. Alanine racemase is another well-characterized enzyme responsible for producing D-alanine from L-alanine. These racemases are often dependent on pyridoxal-5-phosphate (PLP) as a cofactor.

Transamination: D-amino acids can also be synthesized through the action of D-amino acid transaminases (D-AAT). These enzymes catalyze the transfer of an amino group from a donor D-amino acid to an α-keto acid, generating a new D-amino acid and a new α-keto acid. For example, a D-AAT can synthesize D-glutamate and pyruvate (B1213749) from D-alanine and α-ketoglutarate.

Recent research has revealed a surprising diversity of D-amino acids produced and released by various bacterial phyla, suggesting roles beyond peptidoglycan synthesis, including the regulation of cell wall remodeling and biofilm dispersal.

Mammalian Pathways for D-Amino Acid Generation and Interconversion

While L-amino acids are the primary building blocks of proteins in mammals, the presence and functional significance of certain D-amino acids are increasingly recognized. Mammals can acquire D-amino acids from their gut microbiota and through their diet. However, endogenous synthesis also occurs.

The most well-studied example is the synthesis of D-serine from L-serine by the enzyme serine racemase, which is primarily found in the brain and plays a crucial role as a co-agonist of NMDA receptors.

The metabolism of D-amino acids in mammals is largely handled by the flavoenzyme D-amino acid oxidase (DAO), which catalyzes the oxidative deamination of many neutral and basic D-amino acids. This process yields α-keto acids, ammonia (B1221849), and hydrogen peroxide. However, D-glutamic acid is not a substrate for DAO.

Integration of D-Glutamic Acid, 4-Amino-, (4R)- into Central Carbon and Nitrogen Metabolism

Once formed, D-amino acids, including D-4-aminoglutamic acid, can be integrated into the central metabolic pathways of the cell, participating in reactions that are fundamental to cellular life.

Transamination Reactions and Alpha-Keto Acid Intermediates

Transamination is a key biochemical reaction that involves the transfer of an amino group from an amino acid to an α-keto acid, a process catalyzed by aminotransferases or transaminases. This reaction is central to both the synthesis and degradation of amino acids.

In the context of D-amino acids, D-amino acid transaminases (D-AATs) play a pivotal role. These enzymes can interconvert various D-amino acids and their corresponding α-keto acids. For example, the transamination of D-glutamate with pyruvate

Enzymatic Transformations and Mechanistic Enzymology of D Glutamic Acid, 4 Amino , 4r

Identification and Characterization of Enzymes Interacting with D-Glutamic Acid, 4-Amino-, (4R)-

The metabolism and transformation of D-amino acids are carried out by a specific set of enzymes. Understanding these enzymes is crucial to comprehending the biological role and fate of D-Glutamic acid, 4-amino-, (4R)-.

Aminotransferases and Their Role in (4R)-Stereochemistry

Aminotransferases, also known as transaminases, are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. youtube.com This process is fundamental in the synthesis and interconversion of amino acids. youtube.com D-amino acid transaminases (D-AAT) are particularly relevant as they can synthesize D-glutamate from D-alanine and α-ketoglutarate. nih.gov This reaction is crucial for producing essential components of the bacterial cell wall, such as D-alanine and D-glutamate. ebi.ac.uk

The stereochemistry of the products of aminotransferase reactions is tightly controlled by the enzyme's active site. youtube.com The enzyme facilitates a "ping-pong" mechanism where the amino group from the donor amino acid is first transferred to the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, forming pyridoxamine (B1203002) phosphate (B84403) and releasing the first keto acid. ebi.ac.uk In the second half of the reaction, the amino group is transferred from pyridoxamine phosphate to a second keto acid, generating the final amino acid product. ebi.ac.uk The specific geometry of the active site ensures the correct stereochemical outcome, such as the (4R)-configuration in relevant products.

Some aminotransferases exhibit broad substrate specificity, acting on various D-isomers of amino acids including alanine, leucine (B10760876), aspartate, glutamate (B1630785), and others. ebi.ac.uk For instance, the enzyme TM0831 from Thermotoga maritima can produce D-glutamate through a D-amino acid aminotransferase reaction. nih.gov

Other Relevant Enzymes in D-Glutamate Metabolism

Beyond DAAOs and aminotransferases, other enzymes play significant roles in the metabolism of D-glutamate.

Glutamate Racemase: This enzyme is pivotal in the biosynthesis of D-glutamate, catalyzing the interconversion between L-glutamate and D-glutamate. nih.govebi.ac.uk This is particularly important in bacteria for the synthesis of peptidoglycan, a major component of the cell wall. ebi.ac.ukuninsubria.it The presence of D-glutamate in peptidoglycan protects the cell wall from degradation by most proteases, which are specific for L-amino acids. ebi.ac.uk

D-glutamic acid-adding enzyme (MurD): This enzyme, found in Escherichia coli, is involved in the synthesis of peptidoglycan. nih.gov It catalyzes the addition of D-glutamic acid to UDP-MurNAc-L-Ala. nih.gov

Glutamate Dehydrogenase (GDH): GDH catalyzes the reversible conversion of glutamate to α-ketoglutarate and ammonia (B1221849). mdpi.com While primarily involved in L-glutamate metabolism, its activity is coupled with other enzymes in pathways that can indirectly influence the pool of D-glutamate precursors. nih.govasm.org

Glutamine Synthetase (GS) and Glutamate Synthase (GOGAT): These enzymes are central to nitrogen assimilation and glutamate metabolism. mdpi.comasm.org The GOGAT/GS cycle is responsible for ammonium (B1175870) assimilation and the synthesis and degradation of L-glutamate, which can then be a substrate for glutamate racemase to produce D-glutamate. asm.org

Structural Biology of Enzymes Modulating D-Glutamic Acid, 4-Amino-, (4R)-

The three-dimensional structure of an enzyme dictates its function. Understanding the structural biology of enzymes that interact with D-Glutamic acid, 4-amino-, (4R)- provides insights into their substrate specificity and catalytic mechanisms.

Active Site Architecture and Substrate Binding

The active site of an enzyme is a specific region where the substrate binds and the chemical reaction occurs. The architecture of this site is crucial for determining which molecules can bind and how they are oriented for catalysis.

In D-amino acid oxidases , the active site is a cavity where the substrate is positioned above the FAD cofactor. frontiersin.org Key interactions include:

The α-carboxylic group of the substrate forms electrostatic interactions with Arginine and Tyrosine residues. frontiersin.org

The α-amino group interacts with a Glycine residue and the C(4)=O of the FAD cofactor. frontiersin.org

A Tyr224 residue plays a critical role in adapting its conformation to the size of the substrate's side chain, allowing the enzyme to bind a broad range of D-amino acids. nih.gov

A loop region (residues 216-228) can switch between an "open" state for substrate binding and product release and a "closed" state that makes the active site solvent-inaccessible, which is thought to enhance the efficiency of the hydride transfer reaction. nih.gov

For D-amino acid aminotransferases , the active site contains the pyridoxal 5'-phosphate (PLP) cofactor. The substrate's amino group attacks the PLP cofactor, and a lysine (B10760008) residue in the active site plays a crucial role in the subsequent proton transfers and rearrangements that lead to the transfer of the amino group. ebi.ac.uk

In the case of glutamate racemase , the active site features two cysteine residues (Cys70 and Cys178 in Aquifex pyrophilus) positioned on opposite sides of the bound glutamate. ebi.ac.uk These residues act as acid/base catalysts to deprotonate and then reprotonate the α-carbon of glutamate, leading to its racemization. ebi.ac.uk

Catalytic Mechanisms of Stereospecific Enzyme Reactions

The catalytic mechanism describes the step-by-step process by which an enzyme converts a substrate into a product.

The catalytic mechanism of D-amino acid oxidase is proposed to involve a direct hydride transfer from the α-carbon of the D-amino acid substrate to the N5 atom of the FAD cofactor. nih.govpnas.orgnih.gov This is supported by the crystal structure of DAAO in complex with an inhibitor, which shows the substrate analogue positioned for such a direct transfer. nih.govpnas.org The absence of a suitably positioned side chain to act as a catalytic base also supports the hydride transfer mechanism over a carbanion mechanism. nih.govpnas.org

Aminotransferases employ a mechanism involving the PLP cofactor. youtube.com The reaction proceeds through the formation of a Schiff base intermediate between the substrate's amino group and the PLP. nih.gov A series of tautomerization steps, facilitated by a catalytic lysine residue, leads to the transfer of the amino group to the cofactor, forming pyridoxamine phosphate. ebi.ac.uknih.gov The process is then reversed with a second keto acid substrate to generate the final amino acid product. ebi.ac.uk The stereospecificity of the reaction is determined by the precise positioning of the substrates and the PLP cofactor within the active site. youtube.com

Glutamate racemase utilizes a two-base catalytic mechanism. ebi.ac.uk One cysteine residue acts as a base to abstract a proton from the α-carbon of the substrate, forming a planar enolate intermediate. ebi.ac.uk The other cysteine residue then acts as an acid to donate a proton to the opposite face of the intermediate, resulting in the formation of the other enantiomer. ebi.ac.uk

Investigating Enzyme Inhibition and Activation Profiles

The unique stereochemistry and functional group arrangement of (4R)-4-aminoglutamic acid position it as a molecule of significant interest in the study of enzyme-ligand interactions. Its structural similarity to L-glutamate and D-glutamate, key molecules in a myriad of metabolic pathways, suggests its potential to modulate the activity of various enzymes. Research into its role as an enzyme inhibitor or activator is crucial for understanding its biochemical functions and for the development of novel therapeutic agents. The primary focus of such investigations has been on enzymes central to bacterial cell wall synthesis and amino acid metabolism.

Enzyme Inhibition by (4R)-4-Aminoglutamic Acid and Its Analogs

A major target for inhibitors based on the glutamate scaffold is glutamate racemase (MurI). This enzyme is essential for the biosynthesis of D-glutamate, a critical component of peptidoglycan in bacterial cell walls. nih.govebi.ac.uk The absence of a human homolog makes glutamate racemase an attractive target for the development of new antibacterial drugs. nih.gov

Detailed structure-activity relationship (SAR) studies have been conducted on 4-substituted D-glutamic acid analogs, which share a core structure with (4R)-4-aminoglutamic acid. These studies have led to the identification of potent inhibitors of the glutamate racemase from Streptococcus pneumoniae. The inhibitory activity is highly dependent on the nature of the substituent at the 4-position and the stereochemistry of the molecule. Specifically, analogs with a (2R,4S) configuration have demonstrated significant potency.

Research has shown that various aryl-, heteroaryl-, cinnamyl-, and biaryl-methyl substituents at the 4-position of the D-glutamate core can result in potent inhibition of glutamate racemase. nih.gov For instance, certain benzothienyl and biaryl derivatives have exhibited IC₅₀ values in the nanomolar range, indicating strong binding to the enzyme's active site. nih.gov This suggests that the 4-position of the glutamic acid molecule is a critical site for interaction and that modifications at this position can significantly enhance inhibitory activity.

The following interactive table summarizes the inhibitory potency of selected 4-substituted D-glutamic acid analogs against S. pneumoniae glutamate racemase, highlighting the impact of the substituent at the C-4 position.

While direct inhibitory data for (4R)-4-aminoglutamic acid on glutamate racemase is not extensively published in the provided context, the potent activity of its structural analogs strongly suggests its potential as a glutamate racemase inhibitor. The amino group at the 4-position could play a significant role in binding to the enzyme's active site, potentially through hydrogen bonding or electrostatic interactions.

Enzyme Activation Profiles

In contrast to inhibition, the role of (4R)-4-aminoglutamic acid as an enzyme activator is less defined. However, considering its structural similarity to glutamate, it is plausible that it could modulate enzymes that are allosterically regulated by glutamate. One such enzyme is glutamate dehydrogenase (GDH), which catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate. researchgate.net

Mammalian GDH is known to be activated by a variety of molecules, including ADP and the amino acid L-leucine. nih.govnih.gov The activation by these allosteric effectors is crucial for regulating amino acid catabolism and energy metabolism. For example, in brain synaptosomes, leucine has been shown to stimulate the oxidative deamination of glutamate by GDH. nih.gov

Given that GDH possesses regulatory binding sites, it is conceivable that (4R)-4-aminoglutamic acid could act as an allosteric activator. The presence of the additional amino group at the 4-position might facilitate novel interactions within the allosteric site, potentially leading to a conformational change that enhances catalytic activity. However, dedicated research is required to investigate this hypothesis and determine the kinetic parameters of such an interaction.

Biological Roles and Mechanistic Investigations of D Glutamic Acid, 4 Amino , 4r

D-Amino Acid Involvement in Cellular Processes and Signaling

D-amino acids, the enantiomeric counterparts to the more common L-amino acids, are now understood to be integral to the biology of many organisms, participating in a wide array of cellular processes and signaling pathways. nih.gov While L-amino acids are the fundamental building blocks of proteins synthesized by ribosomes, D-amino acids are often found in non-ribosomally synthesized peptides and play crucial regulatory roles. nih.govembopress.org

The presence of D-amino acids in peptide structures can significantly enhance their stability and biological activity, in part by providing resistance to degradation by proteases that are typically specific to L-amino acids. nih.gov This characteristic is a key reason for their incorporation into host defense peptides, improving their efficacy as potential therapeutic agents. nih.gov

In addition to their structural roles, D-amino acids function as signaling molecules in complex ecosystems, mediating interactions between bacteria and their hosts. nih.gov For instance, certain D-amino acids can modulate bacterial biofilm formation and cell wall architecture. nih.govembopress.org In mammals, D-amino acids like D-serine and D-aspartate are recognized as important neuromodulators in the central nervous system. nih.gov Their metabolism, often carried out by D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO), is crucial for maintaining their physiological concentrations. nih.gov The production of hydrogen peroxide as a byproduct of this metabolism suggests a role for D-amino acids in cellular redox signaling and immune responses. wikipedia.org

Role of D-Glutamic Acid, 4-Amino-, (4R)- in Microbial Physiology and Cell Wall Dynamics

D-glutamic acid is a fundamental and highly conserved component of peptidoglycan (PG), the essential polymer that constitutes the bacterial cell wall. embopress.org This intricate, mesh-like structure provides mechanical strength, maintains cell shape, and protects bacteria from osmotic lysis. nih.gov The incorporation of D-amino acids, particularly D-alanine and D-glutamic acid, into the peptide side chains of peptidoglycan is a key feature that renders the cell wall resistant to most proteases, which are stereospecific for L-amino acids. embopress.org

The typical structure of the peptide stem attached to N-acetylmuramic acid (NAM) in both Gram-positive and Gram-negative bacteria includes D-glutamic acid at the second position. nih.govnih.gov For example, in Escherichia coli, a Gram-negative bacterium, the pentapeptide chain consists of L-alanine, D-glutamic acid, meso-diaminopimelic acid, and two D-alanines. nih.gov In Staphylococcus aureus, a Gram-positive bacterium, the peptide stem is composed of L-alanine, D-glutamine (derived from D-glutamic acid), L-lysine, and two D-alanines. nih.gov

Table 1: Representative Peptidoglycan Peptide Stem Composition

| Feature | Escherichia coli (Gram-Negative) | Staphylococcus aureus (Gram-Positive) |

| Peptide Stem | L-Alanine | L-Alanine |

| D-Glutamic acid | D-Glutamine | |

| meso-Diaminopimelic acid | L-Lysine | |

| D-Alanine | D-Alanine | |

| D-Alanine | D-Alanine | |

| Cross-link | Direct 4-3 linkage | Pentaglycine bridge |

This table provides a simplified representation of typical peptidoglycan structures. Variations can occur among different bacterial species.

Interplay of D-Glutamic Acid, 4-Amino-, (4R)- with Neurobiological Systems (Non-Clinical)

The role of D-amino acids in the mammalian central nervous system (CNS) is a field of expanding research, with D-serine and D-aspartate being the most extensively studied as neuromodulators. nih.gov L-glutamic acid is the principal excitatory neurotransmitter in the brain, and its receptors are crucial for synaptic plasticity, learning, and memory. news-medical.netwikipedia.org While research on D-glutamic acid in the brain is less extensive, it is thought to act as an agonist at the glutamate (B1630785) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govwikipedia.org However, specific investigations into the neurobiological functions of D-Glutamic acid, 4-amino-, (4R)- are scarce.

Modulation of Receptor Systems and Transporters

Studies on structural analogues of glutamic acid have provided some insights into how modifications at the 4-position can influence receptor selectivity. For example, (2S,4R)-4-methylglutamic acid, a related compound, has been shown to be a selective agonist for kainate receptors and certain subtypes of metabotropic glutamate (mGlu) receptors. nih.gov This suggests that substitutions at the 4-position of the glutamic acid backbone can confer specificity for different classes of glutamate receptors.

While direct evidence for the interaction of D-Glutamic acid, 4-amino-, (4R)- with specific receptor subtypes is lacking, the established activity of D-glutamate at NMDA receptors suggests a potential for modulation. nih.govwikipedia.org NMDA receptors are critical for excitatory neurotransmission and require the binding of both glutamate and a co-agonist (like D-serine or glycine) for activation. wikipedia.orgnews-medical.net The potential for D-Glutamic acid, 4-amino-, (4R)- to act as an agonist or antagonist at these or other glutamate receptors warrants further investigation.

Furthermore, excitatory amino acid transporters (EAATs) are responsible for clearing glutamate from the synaptic cleft, thereby terminating the neurotransmitter signal. nih.gov The pharmacology of these transporters has been explored using analogues such as (2S,4R)-4-methylglutamate, indicating that these transporters can be targets for structurally similar molecules. nih.gov It is plausible that D-Glutamic acid, 4-amino-, (4R)- could also interact with these transporters, although this has not been experimentally verified.

Contribution to Neurotransmitter Precursor Pools

L-glutamic acid is a precursor for the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), through the action of glutamic acid decarboxylase (GAD). wikipedia.org In the brain, glutamate is synthesized from glutamine via the glutamate-glutamine cycle. nih.gov

There is currently no direct evidence to suggest that D-Glutamic acid, 4-amino-, (4R)- serves as a direct precursor to any known neurotransmitter. The metabolic pathways of D-amino acids are distinct from their L-counterparts, and their conversion into neurotransmitters would require specific enzymatic machinery that has not been identified for this particular compound. While L-glutamate is central to major metabolic and neurotransmitter pathways, the contribution of D-Glutamic acid, 4-amino-, (4R)- to these precursor pools remains unknown. nih.gov

Active Removal Mechanisms of D-Glutamic Acid in Tissues

The concentrations of neurologically active D-amino acids are tightly regulated in the brain. nih.gov This is primarily achieved through enzymatic degradation by D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO). nih.gov D-glutamate is a known substrate for DDO. nih.gov Additionally, a novel D-glutamate cyclase has been identified in cardiac mitochondria that converts D-glutamate to 5-oxo-D-proline, representing another potential removal pathway. wikipedia.org

Beyond enzymatic degradation, high-affinity transporters, such as the EAATs, play a crucial role in removing L-glutamate from the extracellular space. nih.gov While it is conceivable that these transporters could also participate in the uptake and clearance of D-glutamate and its derivatives, specific studies on the transport of D-Glutamic acid, 4-amino-, (4R)- are not available. The efficient removal of D-amino acids from the brain is critical, as their accumulation could lead to aberrant receptor activation and potential neurotoxicity.

Investigational Roles in Metabolic Pathways in Disease Models (Non-Clinical)

The metabolic reprogramming of cells is a hallmark of various diseases, including cancer. nih.gov Cancer cells often exhibit an increased dependence on certain amino acids, a phenomenon known as "amino acid addiction." nih.gov Glutamine, which is metabolically converted to glutamate, is a key nutrient for many cancer cells, providing both carbon and nitrogen for the synthesis of proteins, nucleotides, and lipids, as well as for maintaining redox balance. embopress.orgnih.gov

Given the central role of L-glutamate in cancer metabolism, there has been interest in developing glutamine and glutamate analogues as potential therapeutic agents or imaging probes. embopress.org For instance, the fluorinated glutamine analogue (2S,4R)-4-[18F]fluoroglutamine has been investigated as a PET imaging agent to visualize tumors with high glutamine uptake. nih.gov

While these studies highlight the potential for targeting glutamate metabolic pathways in disease, there is a lack of non-clinical research specifically investigating the role of D-Glutamic acid, 4-amino-, (4R)- in disease models. Its potential effects on the metabolic pathways of cancer cells or in other disease states characterized by altered metabolism have not been reported. The structural similarity to L-glutamate suggests a possibility of interaction with metabolic enzymes and transporters, but this remains a speculative area requiring future research.

Substrate Specificity in Altered Metabolic States

No published data is currently available regarding the substrate specificity of D-Glutamic acid, 4-amino-, (4R)- in altered metabolic states.

Contributions to Redox Homeostasis and Antioxidant Pathways

There is no available scientific literature detailing the contributions of D-Glutamic acid, 4-amino-, (4R)- to redox homeostasis or antioxidant pathways.

Analytical Methodologies for the Detection and Quantification of D Glutamic Acid, 4 Amino , 4r in Complex Biological Matrices

Chromatographic Techniques for Enantiomeric Separation

Chromatography is a fundamental technique for separating the enantiomers of chiral compounds like (4R)-4-aminoglutamic acid. researchgate.net Both direct and indirect methods are employed. Direct methods utilize a chiral selector, either in the stationary or mobile phase, to create a chiral environment for separation. mdpi.comchromatographytoday.com Indirect methods involve derivatizing the amino acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantiomeric separation of amino acids. nih.gov The direct separation of enantiomers on a chiral stationary phase (CSP) is often preferred as it avoids the extra step and potential impurities associated with derivatization. sigmaaldrich.com

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. chromatographytoday.comsigmaaldrich.com These CSPs possess ionic groups and are compatible with both organic and aqueous mobile phases, making them ideal for polar and ionic compounds like amino acids. sigmaaldrich.com The enantioselectivity on these columns is influenced by multiple interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and ionic interactions. chromatographytoday.com For instance, on teicoplanin-based CSPs, the D-enantiomer is consistently more strongly retained than the corresponding L-enantiomer. sigmaaldrich.com

Pirkle-type chiral stationary phases and cinchona alkaloid-based CSPs have also demonstrated utility in separating derivatized amino acid enantiomers. e-tarjome.com The choice of CSP and mobile phase composition is critical for achieving optimal separation. For example, the concentration of the organic modifier in the mobile phase can have a significant U-shaped effect on retention, with enantioselectivity often increasing at higher organic modifier concentrations. sigmaaldrich.com

Table 1: Commonly Used Chiral Stationary Phases for Amino Acid Enantiomer Separation

| Chiral Stationary Phase Type | Selector Example | Typical Application |

| Macrocyclic Glycopeptide | Teicoplanin | Direct separation of underivatized amino acids. chromatographytoday.comsigmaaldrich.com |

| Brush Type / Pirkle-type | Phenylglycine | Separation of derivatized amino acids. e-tarjome.comchromatographytoday.com |

| Cinchona Alkaloid | Quinine/Quinidine | Separation of free and N-protected amino acids. e-tarjome.comchromatographytoday.com |

| Crown Ether | (S)- or (R)-18-crown-6-tetracarboxylic acid | Direct separation of amino acids. chromatographytoday.com |

| Ligand Exchange | L-Proline-copper complex | Separation of free amino acids. chromatographytoday.com |

| Polysaccharide-based | Cellulose or Amylose derivatives | Separation of derivatized amino acids. sigmaaldrich.com |

| Cyclodextrin-based | β-cyclodextrin | Separation of derivatized amino acids. sigmaaldrich.comnih.gov |

Multidimensional Chromatography Approaches (e.g., 2D-LC, 3D-LC)

To enhance selectivity and overcome the challenges of analyzing trace amounts of D-amino acids in complex biological matrices, multidimensional chromatography techniques are employed. e-tarjome.comjst.go.jp These approaches combine two or more separation steps to improve the resolution of low-abundance compounds. researchgate.net

Two-dimensional HPLC (2D-HPLC) is a powerful tool for this purpose. e-tarjome.com A common setup involves using a reversed-phase column in the first dimension to separate amino acids from the bulk matrix, followed by an enantioselective column in the second dimension to resolve the D- and L-enantiomers. jst.go.jpmdpi.com This online column-switching system significantly improves the detection of trace D-amino acids. mdpi.com For instance, a 2D-HPLC method has been successfully used for the comprehensive analysis of small quantities of branched aliphatic D-amino acids. mdpi.com

Table 2: Comparison of Multidimensional Chromatography Techniques

| Technique | Description | Advantages |

| 2D-LC | Combines two independent separation columns, often a reversed-phase and a chiral column. e-tarjome.comjst.go.jp | Enhanced selectivity for trace analytes in complex matrices. e-tarjome.com |

| 3D-LC | Integrates three separation dimensions, allowing for more complex separation protocols. nih.govacs.org | Improved functionality for analyzing highly complex samples. nih.govacs.org |

Gas Chromatography (GC) and Capillary Electrophoresis (CE)

Gas chromatography (GC) is a well-established technique for the enantioseparation of amino acids. mdpi.com Due to the low volatility of amino acids, they must be derivatized prior to GC analysis. researchgate.net This derivatization converts them into more volatile compounds suitable for the gas phase. researchgate.net Enantiomers can be separated either by using a chiral stationary phase, such as Chirasil-L-Val, or by derivatizing with a chiral reagent to form diastereomers that can be resolved on a non-chiral column. researchgate.netnih.gov GC coupled with mass spectrometry (GC-MS) offers high sensitivity and reliability for determining enantiomeric ratios. researchgate.net

Capillary electrophoresis (CE) is another powerful technique for separating chiral amino acids, offering advantages such as high efficiency and minimal sample consumption. creative-proteomics.com Chiral separation in CE is typically achieved by adding a chiral selector, such as cyclodextrins, to the background electrolyte. nih.govacs.org Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used for the chiral separation of derivatized amino acids. nih.gov CE can be coupled with various detection methods, including mass spectrometry (CE-MS), for sensitive and accurate quantification. creative-proteomics.comnih.gov

Mass Spectrometry (MS) Applications in Characterization and Quantitation

Mass spectrometry (MS) has become an indispensable tool for the characterization and quantification of amino acids in biological samples due to its superior selectivity and sensitivity. nih.govresearchgate.net It is often coupled with chromatographic techniques to provide robust and reliable analytical platforms. nih.gov

LC-MS and GC-MS Coupling for Targeted Analysis

The coupling of liquid chromatography or gas chromatography with mass spectrometry (LC-MS and GC-MS) is a cornerstone of targeted amino acid analysis. nih.govnih.gov These hyphenated techniques combine the separation power of chromatography with the specific detection and quantification capabilities of mass spectrometry.

LC-MS/MS, in particular, is a pivotal approach for the identification and quantification of D-amino acids, which can serve as potential biomarkers for various diseases. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. researchgate.net This is especially crucial for distinguishing between isobaric compounds, such as glutamine and glutamic acid. nih.gov Derivatization is often employed in LC-MS methods to improve chromatographic separation and enhance ionization efficiency, leading to increased sensitivity. rsc.org

GC-MS is also a powerful tool for the quantitative analysis of amino acids. nih.gov As with standalone GC, derivatization is necessary to make the amino acids volatile. nih.gov GC-MS methods have been developed for the rapid and selective quantitation of amino acids like glutamic acid in brain tissue, using stable isotope-labeled internal standards for accurate measurement. nih.gov

Table 3: Comparison of LC-MS and GC-MS for Amino Acid Analysis

| Technique | Sample Preparation | Analytes | Advantages | Disadvantages |

| LC-MS/MS | Derivatization is common but not always required. nih.govyoutube.com | Wide range of amino acids, including non-volatile and thermally labile ones. springernature.com | High selectivity and sensitivity, applicable to a broad range of compounds. nih.gov | Potential for matrix effects and ion suppression. nih.gov |

| GC-MS | Derivatization is required. researchgate.netnih.gov | Volatile and thermally stable derivatized amino acids. researchgate.net | High resolution and reproducibility. nih.gov | Requires derivatization, not suitable for non-volatile compounds. researchgate.net |

Isotopic Labeling for Metabolic Flux Analysis

Stable isotope labeling is a powerful technique used in metabolic flux analysis (MFA) to trace the metabolic fate of compounds within a biological system. medchemexpress.comnih.gov This approach involves introducing a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, and then monitoring the incorporation of the label into downstream metabolites. creative-proteomics.com

In the context of (4R)-4-aminoglutamic acid, stable isotope-labeled precursors, such as ¹³C-labeled glucose or ¹⁵N-labeled glutamine, can be used to study its metabolic pathways. medchemexpress.comresearchgate.net By analyzing the mass isotopomer distribution of the target amino acid and related metabolites using techniques like GC-MS or LC-MS, researchers can quantify the rates of metabolic reactions (fluxes). nih.govresearchgate.net This provides a dynamic view of metabolism that is not attainable from static concentration measurements alone. mdpi.com

For example, ¹³C-MFA can elucidate the relative contributions of different metabolic pathways to the synthesis of glutamic acid by tracking the flow of carbon atoms from labeled glucose. nih.gov Similarly, ¹⁵N tracers can be used to investigate nitrogen metabolism. researchgate.net The use of stable isotope-labeled internal standards is also crucial for accurate quantification in MS-based methods, as it corrects for variations in sample preparation and instrument response. mdpi.comnih.gov

Derivatization Strategies for Enhanced Detection

The analysis of amino acids like D-Glutamic acid, 4-amino-, (4R)- by high-performance liquid chromatography (HPLC) often requires derivatization. This chemical modification serves multiple purposes: it improves chromatographic properties (e.g., retention and peak shape on reverse-phase columns), enhances detectability by introducing a chromophoric or fluorophoric tag, and, crucially for this compound, it can enable the separation of stereoisomers. actascientific.comwaters.com

For a chiral compound such as D-Glutamic acid, 4-amino-, (4R)-, two primary derivatization approaches are applicable:

Achiral Derivatization followed by Chiral Chromatography: The amino acid is reacted with a standard, non-chiral derivatizing agent to improve detection. The resulting derivatives are then separated on a chiral stationary phase (CSP) column. Common achiral reagents that react with primary and secondary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. This is a widely used pre-column derivatization agent. mdpi.comnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. actascientific.com

Dansyl Chloride (DNS-Cl): Creates highly fluorescent derivatives that are stable, though the reaction can be slower. actascientific.com

Chiral Derivatization followed by Achiral Chromatography: This is a powerful indirect method for separating enantiomers and diastereomers. nih.gov The target amino acid is reacted with a homochiral derivatizing agent to form diastereomeric derivatives. These diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column (like a C18 column). nih.govnih.gov This approach avoids the often higher cost and more limited stability of chiral columns.

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its Analogs: These are among the most common chiral derivatizing agents. For instance, N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH₂) reacts with the amino groups of the target acid to form diastereomers that are readily separated and detected by UV absorbance. nih.gov This method is effective for resolving acidic D-amino acids. nih.gov

N-acyl-L-cysteine/o-phthaldialdehyde (NAC/OPA or NIBC/OPA): Combinations of a chiral thiol (like N-acetyl-L-cysteine or N-isobutyryl-L-cysteine) with OPA create fluorescent diastereomeric derivatives in an automated pre-column derivatization process, allowing for the separation of D/L-amino acids. shimadzu.com

The choice of derivatization strategy depends on the available equipment, the complexity of the biological matrix, and the required sensitivity and throughput. For D-Glutamic acid, 4-amino-, (4R)-, which has two chiral centers, chiral derivatization would be a particularly robust approach to ensure separation from its other stereoisomers.

Table 1: Common Derivatization Reagents for Amino Acid Analysis This table is based on general amino acid analysis and would be applicable to the target compound.

| Derivatizing Agent | Abbreviation | Target Functional Group | Detection Method | Key Features |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Fast reaction, automated, but derivatives can be unstable. mdpi.comnih.gov |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | Forms stable derivatives. actascientific.com |

| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence | Creates stable, highly fluorescent derivatives. actascientific.com |

| Phenylisothiocyanate | PITC | Primary & Secondary Amines | UV | Edman's reagent; forms stable thiocarbamyl derivatives. actascientific.com |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Primary & Secondary Amines | UV | Chiral reagent for creating diastereomers. nih.gov |

| N-acetyl-L-cysteine / OPA | NAC/OPA | Primary Amines | Fluorescence | Chiral reagent combination for creating fluorescent diastereomers. shimadzu.com |

Method Validation and Performance Characteristics in Academic Research

A validated analytical method is essential to ensure that results are reliable, reproducible, and accurate. While specific validation reports for D-Glutamic acid, 4-amino-, (4R)- are not available, the performance of methods developed for other amino acids in complex matrices provides a benchmark for the expected characteristics. nih.govscielo.org.peresearchgate.net Method validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). springernature.com

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other amino acids, metabolites, and matrix components. For D-Glutamic acid, 4-amino-, (4R)-, this would critically involve demonstrating separation from its stereoisomers.

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. A correlation coefficient (R²) of >0.99 is typically required. scielo.org.pe

Accuracy: The closeness of the measured value to the true value. It is often assessed by spike-recovery experiments, where known amounts of the analyte are added to the biological matrix. Recoveries are typically expected to be within 85-115%. scielo.org.pe

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for repeatability (intra-day precision) and intermediate precision (inter-day precision). RSD values are often required to be below 15%. scielo.org.pe

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. scielo.org.pe The LOQ for amino acids in biological fluids can range from the low micromolar (µM) to nanomolar (nM) level, depending on the derivatization agent and detector used. nih.gov

Table 2: Example Method Performance Characteristics from Validated Amino Acid Analyses in Biological Matrices Note: This data is from studies on other amino acids (e.g., proteinogenic amino acids) and serves as a typical example of performance characteristics for a validated HPLC or LC-MS/MS method. Specific values for D-Glutamic acid, 4-amino-, (4R)- would need to be determined experimentally.

| Performance Parameter | Typical Acceptance Criteria / Finding | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | scielo.org.pe |

| Accuracy (Recovery) | 85% - 115% (typically 97% - 103%) | scielo.org.peeuropa.eu |

| Precision (Repeatability, %RSD) | < 15% (typically < 6%) | scielo.org.peeuropa.eu |

| Precision (Intermediate, %RSD) | < 15% (typically < 11%) | scielo.org.peeuropa.eu |

| Limit of Quantification (LOQ) | 0.005 to 0.043 g/100g (in fish muscle) | scielo.org.pe |

Developing a robust and reliable method for D-Glutamic acid, 4-amino-, (4R)- would involve selecting an appropriate derivatization strategy, optimizing the chromatographic conditions to achieve separation from isomers and interferences, and rigorously validating the method's performance in the specific biological matrix of interest.

Advanced Derivatives and Analogs of D Glutamic Acid, 4 Amino , 4r for Research Applications

Design Principles for Stereospecific Glutamic Acid Analogs

The design of stereospecific glutamic acid analogs is a strategic process aimed at creating molecules with specific biological activities by controlling their three-dimensional structure. A primary goal is to map the active sites of receptors and enzymes, which requires a variety of structural analogs. beilstein-journals.org Key design principles include:

Conformational Restriction: Reducing the conformational flexibility of a molecule can significantly increase its binding affinity for a target protein. mit.edunih.gov This is because less entropy is lost when the flexible molecule adopts the fixed geometry required for binding. mit.edu Macrocyclization, where the molecule is constrained into a ring structure, is a powerful technique to achieve this. mit.edunih.gov For instance, designing a glutamic acid analog that serves as a ring-closing junction in a peptide can properly orient key residues for optimal interaction with a target's binding pocket. nih.govrsc.org

Introduction of Additional Functional Groups: Incorporating new functional groups capable of forming hydrogen bonds can enhance interactions with biological targets. beilstein-journals.org The synthesis of nonracemic hydroxyglutamic acid analogs, for example, introduces hydroxyl groups that can serve as both hydrogen bond donors and acceptors, providing a means to probe electrostatic interactions within a receptor's active site. beilstein-journals.org

Stereochemical Control: The precise stereochemistry of an analog is critical for its biological activity. The design of regioisomeric 3-carboxyisoxazolinyl prolines demonstrated that the specific stereoisomer determines the compound's activity at different glutamate (B1630785) receptor subtypes, such as AMPA and kainic acid receptors. nih.gov Synthetic strategies often start from natural products with known configurations, like pyroglutamic acid or 4-hydroxyproline, to ensure the desired stereochemistry in the final product. beilstein-journals.org

Accessing Cryptic Pockets: Advanced analog design can create ligands that bind not only to the primary binding site but also to adjacent "cryptic" pockets, which are only revealed upon ligand binding. nih.govrsc.org This can significantly enhance the affinity and specificity of the antagonist. nih.govrsc.org For example, a glutamic acid analog was designed with a tethered alkylphenyl chain of a defined stereochemistry at the γ-position to access such a cryptic pocket in the polo-like kinase 1 (Plk1) polo-box domain. mit.edu

Synthesis and Characterization of Novel Derivatives for Probe Development

The creation of novel glutamic acid derivatives for use as research probes involves multi-step synthetic pathways and thorough characterization to confirm their structure and purity. These derivatives are often designed with specific protecting groups to make them suitable for techniques like solid-phase peptide synthesis (SPPS). nih.gov

A representative synthesis is that of an orthogonally protected glutamic acid analog designed for incorporation into peptide macrocycles. mit.edunih.gov The synthesis of Fmoc-4(S)-octylphenyl-Glu(OAllyl)-OH , a key intermediate, begins with the commercially available acid 3 . This starting material undergoes a Mitsunobu esterification using allyl alcohol to produce the globally protected glutamic acid derivative 4 . mit.edu This approach allows for the selective removal of the protecting groups at later stages, enabling the analog to be used as a ring-forming residue in SPPS. mit.edunih.gov

Another synthetic strategy involves Suzuki cross-coupling reactions to create proline derivatives with arylmethyl substituents at the C4 position. ethz.ch The synthesis starts with the hydroboration of a 4-methyleneproline (B1208900) derivative, which is then used in a palladium-catalyzed Suzuki reaction with an aryl bromide. ethz.ch

Characterization of these novel derivatives is crucial and typically involves a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are used to determine the chemical structure and connectivity of atoms. nih.gov

Fourier-Transform Infrared Spectroscopy (FT-IR): This technique identifies the functional groups present in the molecule. nih.gov

Elemental Analysis: Confirms the empirical formula of the synthesized compound. nih.gov

Structure-Activity Relationship (SAR) Studies of D-Glutamic Acid, 4-Amino-, (4R)- Analogs in Biological Systems

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. These studies involve systematically modifying the chemical structure of an analog and evaluating the effect of these changes on its interaction with a biological target.

One SAR study focused on a series of α-glutamic acid scaffold-based compounds, specifically 4-(benzamido)-4-(1,3,4-oxadiazol-2-yl) butanoic acids , as inhibitors for ADAMTS-4 and ADAMTS-5, enzymes implicated in osteoarthritis. nih.gov The study revealed that these compounds dose-dependently inhibited the enzymes. The most active compound from the series, compound 2h , demonstrated potent inhibition with IC₅₀ values of 1.2 µM for ADAMTS-4 and 0.8 µM for ADAMTS-5, highlighting it as a promising lead compound for further investigation. nih.gov

Another SAR study investigated analogs of a compound to suppress glucagon-induced glucose production (SGIGP). nih.gov The study dissected the structural elements required for biological activity:

Ring Substitution: Moving a methyl group around the indole (B1671886) ring had little effect on SGIGP. nih.gov

Amine Substitution: A critical finding was that a tertiary amine was important for the desired activity. Converting it to a secondary amine significantly reduced the anti-gluconeogenic effect while increasing the inhibition of lipolysis. nih.gov

Side-Chain Bulk: Adding a very bulky substituent at the 4-position did not significantly alter the primary activity (SGIGP). nih.gov

These studies underscore how small, specific modifications to a parent structure can fine-tune its biological activity and selectivity. nih.gov

Table 1: SAR Findings for ADAMTS Inhibitors Based on an α-Glutamic Acid Scaffold Data sourced from a study on 4-(benzamido)-4-(1,3,4-oxadiazol-2-yl) butanoic acids. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

| Compound 2h | ADAMTS-4 | 1.2 |

| Compound 2h | ADAMTS-5 | 0.8 |

Investigational Applications of Modified D-Glutamic Acid, 4-Amino-, (4R)- in Biological Studies (e.g., Enzyme Probes, Transporter Ligands)

Modified glutamic acid analogs serve as powerful tools in biological research, primarily as probes and ligands to study complex biological processes.

Probes for Protein-Protein Interactions (PPIs): Specially designed glutamic acid analogs have been used to create macrocyclic peptide mimetics. nih.gov These mimetics act as high-affinity ligands that can probe phospho-dependent PPIs, such as those involving the polo-like kinase 1 (Plk1) polo-box domain (PBD), a key regulator in cell cycle processes. nih.govrsc.org The glutamic acid analog is central to the design, providing the structural constraint needed for high-affinity binding and allowing the probe to access cryptic binding pockets on the protein surface. mit.edunih.gov

Enzyme Inhibitors as Research Probes: As demonstrated with the ADAMTS enzymes, glutamic acid analogs can be developed into potent and specific enzyme inhibitors. nih.gov These inhibitors are invaluable as research tools to elucidate the roles of specific enzymes in biological and pathological pathways. By selectively blocking an enzyme's activity, researchers can study the downstream consequences in cellular or in vivo models. nih.gov

Ligands for Receptor Studies: Conformationally restricted analogs of glutamic acid, such as the regioisomeric 3-carboxyisoxazolinyl prolines, are used as ligands to characterize glutamate receptor subtypes. nih.gov By comparing the binding and activity of different stereoisomers, researchers can deduce the stereochemical requirements for agonist activity at receptors like AMPA and kainic acid, providing insight into receptor structure and function. nih.gov

Future Research Directions and Unexplored Avenues for D Glutamic Acid, 4 Amino , 4r

Elucidating Undiscovered Biological Roles in Diverse Organisms

While L-glutamic acid is a cornerstone of primary metabolism and neurotransmission, the physiological significance of D-amino acids is an expanding field of study. nih.govnih.gov D-isomers are no longer considered mere biological curiosities but are recognized for their regulatory roles, particularly in the bacterial kingdom. nih.gov Future research should focus on identifying novel biological functions of (4R)-4-amino-D-glutamic acid across a wide range of organisms.

Initial investigations could explore its presence and role in microorganisms, where D-amino acids are known to be integral components of peptidoglycan cell walls and to regulate processes like biofilm formation. nih.gov Beyond bacteria, exploring its potential roles in fungi, plants, and even mammalian systems is crucial. In mammals, D-serine and D-aspartate have established roles in neurotransmission and endocrine function, suggesting that other D-amino acids could have as-yet-undiscovered physiological activities. nih.govmdpi.com Research could probe whether (4R)-4-amino-D-glutamic acid acts as a signaling molecule, a metabolic intermediate, or a component of novel biomolecules.

Advancements in High-Throughput Synthesis and Enantiomeric Purity Assessment

The scarcity of (4R)-4-amino-D-glutamic acid necessitates the development of efficient and scalable synthetic methodologies. Current synthetic strategies for nonracemic hydroxyglutamic acids often start from natural products and employ chiral pool approaches. nih.gov Future efforts should be directed towards high-throughput synthesis platforms to generate libraries of analogs for structure-activity relationship studies. This could involve leveraging advances in automated synthesis and combinatorial chemistry.

A critical aspect of synthesis is ensuring high enantiomeric purity, which is paramount for elucidating specific biological functions and for any potential therapeutic applications. google.com Established methods for determining enantiomeric purity include gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral columns. cat-online.com Future advancements should focus on developing more rapid and sensitive techniques. Chiral HPLC coupled with mass spectrometry (HPLC-MS/MS) offers a powerful tool for the direct analysis of amino acid enantiomers without the need for derivatization, providing both high selectivity and sensitivity. nih.gov The development of novel chiral stationary phases and derivatization reagents could further enhance the separation and quantification of trace enantiomeric impurities. nih.gov

Deeper Mechanistic Understanding of Stereospecific Enzyme-Substrate Interactions

The biological effects of chiral molecules are dictated by their interactions with stereospecific enzymes and receptors. A fundamental area of future research is to unravel the molecular basis of how (4R)-4-amino-D-glutamic acid interacts with its biological targets. This involves identifying and characterizing the enzymes that metabolize it and the receptors it may modulate.

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental in visualizing the binding of (4R)-4-amino-D-glutamic acid to the active sites of enzymes or the ligand-binding domains of receptors. This can provide insights into the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that govern stereoselectivity. nih.govnih.gov For example, understanding how the α-carboxylate group of a D-amino acid is coordinated within an enzyme's active site can reveal the basis for its substrate specificity. nih.gov Computational methods, including molecular docking and molecular dynamics simulations, can complement experimental data to predict binding affinities and explore the conformational changes that occur upon binding. nih.govfrontiersin.org

Development of Advanced Analytical Tools for In Situ Quantification

To understand the dynamic roles of (4R)-4-amino-D-glutamic acid in living systems, it is essential to develop methods for its real-time, in situ quantification. Current analytical techniques often require sample homogenization, which results in a loss of spatial and temporal information.

Future research should focus on creating advanced analytical tools capable of measuring the concentration of this specific isomer within intact cells, tissues, or even whole organisms. The integration of fluorescent D-amino acid (FDAA) metabolic labeling with fluorescence in situ hybridization (FISH) presents a promising strategy for imaging and quantifying the in vivo growth of gut microbiota, and similar approaches could be adapted for other systems. biophysics-reports.org The development of genetically encoded biosensors or novel imaging probes specifically designed to recognize (4R)-4-amino-D-glutamic acid would be a significant breakthrough, enabling researchers to visualize its distribution and fluctuations in real-time.

Potential for Biosynthetic Pathway Engineering and Synthetic Biology Approaches

Harnessing the power of synthetic biology offers a sustainable and efficient route for the production of (4R)-4-amino-D-glutamic acid. nih.gov By engineering the metabolic pathways of microorganisms like Corynebacterium glutamicum, which is already used for the industrial production of L-glutamic acid, it may be possible to create strains that overproduce the desired D-isomer. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for producing enantiomerically pure (4R)-4-amino-D-glutamic acid derivatives?

- Methodological Answer : The chemo- and diastereoselective alkylation of precursors like (5S)-3-[2-methoxycarbonyl]ethyl]-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one using BF₃-mediated alkylation (1.3 equiv. R₂MgX in THF at -40°C) is a robust approach. Post-alkylation hydrogenation (5 bar H₂, Pd(OH)₂–C, aqueous MeOH, TFA) yields quaternary glutamic acid analogues. This method preserves stereochemical integrity while introducing functional groups for structure-activity relationship (SAR) studies .

Q. Which analytical techniques are optimal for confirming the stereochemical purity of (4R)-4-amino-D-glutamic acid?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak® IA/IB) resolves enantiomers effectively. Complementary ¹H/¹³C NMR spectroscopy, particularly using Mosher’s ester derivatization, confirms absolute configuration. Mass spectrometry (HRMS) validates molecular identity. Cross-validation with X-ray crystallography is recommended for novel derivatives .

Q. How can researchers mitigate hygroscopicity challenges during storage of (4R)-4-amino-D-glutamic acid derivatives?

- Methodological Answer : Store compounds in anhydrous, vacuum-sealed containers with desiccants (e.g., silica gel) at -20°C. For hygroscopic salts (e.g., hydrochloride forms), lyophilization followed by storage under inert gas (N₂/Ar) minimizes hydration. Pre-formulation studies using dynamic vapor sorption (DVS) analysis can quantify moisture uptake under varying humidity .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the role of (4R)-4-amino-D-glutamic acid in NMDA receptor modulation?

- Methodological Answer : Use patch-clamp electrophysiology on HEK293 cells expressing recombinant NMDA receptors (GluN1/GluN2A subtypes). Apply (4R)-4-amino-D-glutamic acid at varying concentrations (1 nM–10 mM) to measure current responses. Include negative controls (e.g., competitive antagonists like D-AP5) and assess voltage-dependent block. Data should be normalized to maximal glutamate responses and analyzed via nonlinear regression (Hill equation) to calculate EC₅₀ values .

Q. What strategies resolve contradictions in chiral purity data between HPLC and NMR analyses?

- Methodological Answer : Discrepancies often arise from NMR signal overlap or HPLC column degradation. Perform 2D NMR (e.g., COSY, NOESY) to resolve overlapping peaks. Validate HPLC columns with certified chiral standards before use. If inconsistencies persist, employ orthogonal methods like circular dichroism (CD) spectroscopy or capillary electrophoresis (CE) with chiral buffers .

Q. How can metabolic stability studies of (4R)-4-amino-D-glutamic acid analogues be optimized for neurodegenerative disease models?

- Methodological Answer : Use LC-MS/MS to quantify analogues in murine plasma and brain homogenates after intraperitoneal administration. Employ stable isotope-labeled internal standards (e.g., ¹³C-glutamic acid) to correct for matrix effects. For in vitro stability, incubate compounds with liver microsomes (human/mouse) and measure half-life (t₁/₂) using pseudo-first-order kinetics. Adjust dosing regimens based on blood-brain barrier permeability (logBB) calculated from octanol-water partition coefficients .

Q. What statistical approaches are recommended for analyzing dose-response data in SAR studies of (4R)-4-amino-D-glutamic acid derivatives?

- Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. For nonlinear dose-response curves, fit data using a four-parameter logistic model (GraphPad Prism®). Report 95% confidence intervals and assess goodness-of-fit via R² and residual plots. Replicate experiments ≥3 times to ensure statistical power (α=0.05, β=0.2) .

Data Contradiction and Validation

Q. How should researchers address conflicting results between in vitro receptor binding assays and in vivo neuroprotective effects?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability) or off-target effects. Validate in vitro findings using siRNA knockdown of target receptors in primary neuronal cultures. For in vivo studies, employ conditional knockout models and microdialysis to measure brain extracellular fluid concentrations. Cross-correlate data with PET imaging using radiolabeled analogues .

Q. What protocols ensure reproducibility in synthesizing (4R)-4-cyclohexylmethyl-D-glutamic acid?

- Methodological Answer : Standardize reaction conditions (temperature, solvent purity, reagent stoichiometry) using automated synthesis platforms (e.g., ChemSpeed®). Monitor reactions in real-time via inline FTIR or Raman spectroscopy. Purify intermediates via flash chromatography (hexane:EtOAc gradients) and validate each step with LC-MS. Publish detailed spectral data (¹H/¹³C NMR, HRMS) in open-access repositories .

Tables of Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.